Benzothiazolium, 2,5-dimethyl-3-(3-sulfopropyl)-, inner salt
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Overview
Description
Benzothiazolium, 2,5-dimethyl-3-(3-sulfopropyl)-, inner salt is a chemical compound with the molecular formula C12H15NO4S and a molecular weight of 269.32 g/mol . This compound is known for its unique structure, which includes a benzothiazole ring substituted with dimethyl and sulfopropyl groups. It is often used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzothiazolium, 2,5-dimethyl-3-(3-sulfopropyl)-, inner salt typically involves the reaction of 2,5-dimethylbenzothiazole with 3-chloropropanesulfonic acid under specific conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dimethylformamide (DMF) at elevated temperatures. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Benzothiazolium, 2,5-dimethyl-3-(3-sulfopropyl)-, inner salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfopropyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as ether or tetrahydrofuran (THF) under inert atmosphere.
Substitution: Nucleophiles such as amines, thiols, or halides; reactions are conducted in polar solvents like DMF or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines .
Scientific Research Applications
Benzothiazolium, 2,5-dimethyl-3-(3-sulfopropyl)-, inner salt has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other benzothiazole derivatives.
Biology: Employed in the study of enzyme inhibition and as a fluorescent probe for detecting biological molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Benzothiazolium, 2,5-dimethyl-3-(3-sulfopropyl)-, inner salt involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s unique structure allows it to interact with various biomolecules, leading to diverse biological effects .
Comparison with Similar Compounds
Similar Compounds
- Benzoxazolium, 2,5-dimethyl-3-(3-sulfopropyl)-, inner salt
- Benzimidazolium, 2,5-dimethyl-3-(3-sulfopropyl)-, inner salt
Uniqueness
Benzothiazolium, 2,5-dimethyl-3-(3-sulfopropyl)-, inner salt is unique due to its benzothiazole ring structure, which imparts specific chemical and biological properties. Compared to similar compounds like Benzoxazolium and Benzimidazolium derivatives, it exhibits distinct reactivity and interaction profiles, making it valuable for specialized applications in research and industry .
Properties
CAS No. |
65287-01-6 |
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Molecular Formula |
C12H15NO3S2 |
Molecular Weight |
285.4 g/mol |
IUPAC Name |
3-(2,5-dimethyl-1,3-benzothiazol-3-ium-3-yl)propane-1-sulfonate |
InChI |
InChI=1S/C12H15NO3S2/c1-9-4-5-12-11(8-9)13(10(2)17-12)6-3-7-18(14,15)16/h4-5,8H,3,6-7H2,1-2H3 |
InChI Key |
RHVVCHULMIKELS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)SC(=[N+]2CCCS(=O)(=O)[O-])C |
Origin of Product |
United States |
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